![molecular formula C19H23BO2 B6293126 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane CAS No. 2253981-35-8](/img/structure/B6293126.png)
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane, or 4,4,5,5-TM-2-MPB-1,3,2-D, is a novel dioxaborolane compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of properties, including the ability to serve as a catalyst in organic synthesis, to act as a plasticizer, and to act as a corrosion inhibitor. It has also been studied for its potential applications in biochemistry and physiology, as well as its potential use in lab experiments.
Aplicaciones Científicas De Investigación
4,4,5,5-TM-2-MPB-1,3,2-D has been studied for its potential applications in scientific research. It has been found to have a variety of properties, including the ability to serve as a catalyst in organic synthesis, to act as a plasticizer, and to act as a corrosion inhibitor. It has also been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-TM-2-MPB-1,3,2-D is not yet fully understood. However, it is believed that the compound acts as an electron-rich Lewis acid, which can facilitate the transfer of electrons. This enables the compound to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-TM-2-MPB-1,3,2-D have not yet been fully studied. However, it is believed that the compound may have the potential to act as an anti-inflammatory agent and to act as an antioxidant. It may also have the potential to inhibit the growth of certain types of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4,5,5-TM-2-MPB-1,3,2-D in lab experiments include its low cost and its high yield. It is also a relatively safe compound, as it is not toxic or volatile. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for 4,4,5,5-TM-2-MPB-1,3,2-D include further studies on its biochemical and physiological effects, as well as its potential applications in biotechnology and medicine. Additionally, further research could be conducted on its potential use as a corrosion inhibitor and as a plasticizer. Further studies could also be conducted on its potential use as a catalyst in organic synthesis reactions. Finally, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
4,4,5,5-TM-2-MPB-1,3,2-D can be synthesized by a variety of methods. One method involves the reaction of 4-methyl-[1,1'-biphenyl]-3-yl bromide with tetramethyl-2-dioxaborolane in the presence of a base, such as potassium carbonate. This reaction produces the desired product in high yield. Other methods involve the use of a variety of organic solvents, such as dichloromethane, toluene, and methanol.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJHVLHLUGLGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

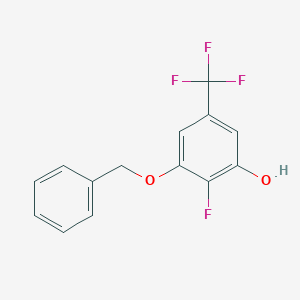

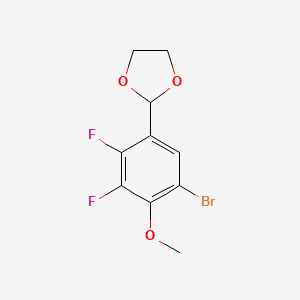
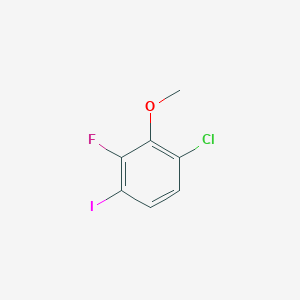
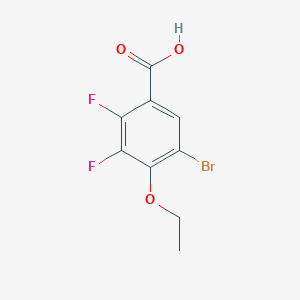
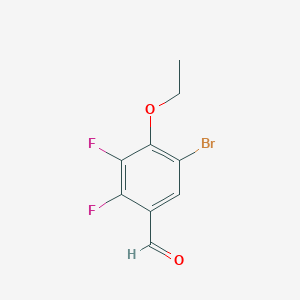
![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)
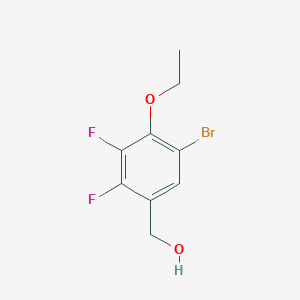




![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)